3-Methylpentanal 3-Methylpentanal
Brand Name: Vulcanchem
CAS No.: 15877-57-3
VCID: VC21023120
InChI: InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
SMILES: CCC(C)CC=O
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

3-Methylpentanal

CAS No.: 15877-57-3

Cat. No.: VC21023120

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpentanal - 15877-57-3

Specification

CAS No. 15877-57-3
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name 3-methylpentanal
Standard InChI InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
Standard InChI Key YJWJGLQYQJGEEP-UHFFFAOYSA-N
SMILES CCC(C)CC=O
Canonical SMILES CCC(C)CC=O

Introduction

Fundamental Characteristics and Identification

Chemical Identity and Nomenclature

3-Methylpentanal is an aldehyde with the molecular formula C6H12O, characterized by a branched carbon chain with the aldehyde group (-CHO) at one end and a methyl branch at the third carbon position. The compound is officially designated by several systematic identifiers that facilitate its precise identification in chemical databases and literature .

The compound has been cataloged in chemical databases with specific identifiers that enable unambiguous reference. In the PubChem database, 3-methylpentanal is registered with the unique identifier CID 27523 as its parent compound . This standardization is crucial for maintaining consistency in chemical research and industrial applications.

Table 1.1: Chemical Identifiers of 3-Methylpentanal

Identifier TypeValueSource
IUPAC Name3-methylpentanalPubChem
CAS Number15877-57-3PubChem
InChIInChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3PubChem
InChIKeyYJWJGLQYQJGEEP-UHFFFAOYSA-NPubChem
SMILESCCC(C)CC=OPubChem
Molecular FormulaC6H12OPubChem

Historical Context and Discovery

The synthesis and characterization of 3-methylpentanal align with the broader history of aldehyde chemistry. Aldehydes have been studied extensively since the 19th century, with significant advancements in their synthesis, characterization, and application occurring throughout the 20th century. The specific history of 3-methylpentanal's discovery and early applications demonstrates the evolution of organic synthesis and analytical techniques in chemistry.

The compound's documentation in chemical databases indicates its recognition as a distinct chemical entity. According to PubChem records, the digital entry for this compound was created on February 12, 2015, with modifications as recent as March 22, 2025, suggesting ongoing research interest and data refinement .

Structural Features and Physical Properties

Molecular Structure

3-Methylpentanal features a six-carbon chain with a methyl branch at the third carbon position and an aldehyde functional group at one end. This branched structure contributes to its unique chemical and physical properties, distinguishing it from straight-chain aldehydes of similar molecular weight .

The three-dimensional conformation of 3-methylpentanal is influenced by the methyl branch at the third carbon, which creates a chiral center when the substituents differ. This stereochemical aspect is significant in reactions where stereoselectivity is important, particularly in pharmaceutical and fine chemical synthesis applications.

Physical Properties

As a medium-chain aldehyde, 3-methylpentanal exhibits physical properties characteristic of its functional group and carbon chain length. The compound has a molecular weight of 100.16 g/mol, which influences its volatility, solubility, and other physical behaviors .

Table 2.1: Physical Properties of 3-Methylpentanal

PropertyValueSource
Molecular Weight100.16 g/molPubChem
Physical StateColorless liquid (at room temperature)Based on similar aldehydes
OdorCharacteristic aldehyde odorBased on aldehyde functional group
SolubilityPartially soluble in water; soluble in organic solventsBased on similar aldehydes
Boiling PointEstimated 115-125°CBased on similar aldehydes

The aldehyde functional group confers specific reactivity patterns to 3-methylpentanal, particularly its susceptibility to nucleophilic addition reactions. This reactivity is fundamental to its applications in organic synthesis and industrial processes.

Synthetic Routes and Production Methods

Laboratory Synthesis

The synthesis of 3-methylpentanal can be achieved through several established organic chemistry routes, each offering advantages depending on the starting materials and reaction conditions. Understanding these synthetic pathways is essential for both research applications and industrial production.

One common approach to synthesizing 3-methylpentanal involves the oxidation of the corresponding alcohol, 3-methylpentanol. This oxidation can be performed using various oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. The selective oxidation to the aldehyde rather than the carboxylic acid requires careful control of reaction conditions.

Another synthetic route includes the hydroformylation of alkenes, specifically 2-methyl-1-butene, using catalysts such as rhodium or cobalt complexes. This industrial process, also known as oxo synthesis, involves the addition of carbon monoxide and hydrogen to an alkene under pressure.

Industrial Production

Industrial production of 3-methylpentanal typically employs efficient, scalable processes that minimize waste and maximize yield. The hydroformylation process mentioned above is particularly relevant at industrial scales due to its atom economy and compatibility with continuous flow processes.

The industrial significance of 3-methylpentanal is reflected in its patent coverage. According to PubChem data, patents related to 3-methylpentanal can be accessed through the WIPO PATENTSCOPE database, indicating commercial interest and application in various industrial contexts .

Chemical Reactivity and Transformations

Characteristic Reactions

As an aldehyde, 3-methylpentanal exhibits typical carbonyl group reactivity, participating in numerous important organic reactions. These reactions form the basis of its utility in organic synthesis and industrial applications.

Table 4.1: Key Reactions of 3-Methylpentanal

Reaction TypeDescriptionProducts
OxidationReaction with oxidizing agents3-Methylpentanoic acid
ReductionReaction with reducing agents3-Methylpentanol
Nucleophilic AdditionAddition of nucleophiles to carbonylHemiacetals, acetals, imines
Aldol CondensationReaction with enolatesβ-Hydroxy aldehydes, α,β-unsaturated aldehydes
Wittig ReactionReaction with phosphorus ylidesAlkenes

The oxidation of 3-methylpentanal yields 3-methylpentanoic acid, a carboxylic acid with applications in the synthesis of esters, amides, and other derivatives. This oxidation can be accomplished using various oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction of 3-methylpentanal produces 3-methylpentanol, a primary alcohol that serves as a versatile intermediate in organic synthesis. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), with the choice depending on reaction conditions and compatibility with other functional groups.

Reaction Mechanisms

The reactivity of 3-methylpentanal is primarily governed by the electrophilic character of its carbonyl carbon atom. This electrophilicity arises from the polarization of the carbon-oxygen double bond, with the oxygen drawing electron density away from the carbon and creating a partial positive charge.

Nucleophilic addition to the carbonyl group follows a well-established mechanism involving initial attack by the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. This mechanism underlies many of the synthetic applications of 3-methylpentanal, including the formation of acetals, imines, and products of Grignard reactions.

The methyl branch at the third carbon position introduces steric factors that can influence reaction rates and selectivity. This steric influence becomes particularly important in reactions where approach to the carbonyl carbon is hindered, potentially leading to different reactivity patterns compared to straight-chain aldehydes.

Applications and Industrial Uses

Chemical Synthesis Applications

3-Methylpentanal serves as a valuable building block in organic synthesis, particularly in the production of more complex molecules. Its aldehyde functional group provides a reactive site for various transformations, while the branched carbon skeleton contributes structural diversity to the resulting products.

In pharmaceutical synthesis, aldehydes like 3-methylpentanal can serve as precursors to compounds containing hydroxyl, amino, or other functional groups through selective transformations of the carbonyl moiety. The branched structure may also contribute to specific pharmacophore requirements in drug candidates.

The compound's utility extends to the synthesis of specialty chemicals, including fragrances, flavors, and agrochemicals. The aldehyde functionality enables the incorporation of this structural motif into more complex molecules through established synthetic methodologies.

Fragrance and Flavor Industry

Aldehydes generally contribute significant olfactory properties to fragrance compositions, with their specific odor profiles depending on carbon chain length and structure. Medium-chain aldehydes like 3-methylpentanal typically exhibit fresh, fruity, or green odor characteristics that make them valuable components in perfumery and flavor formulations.

The branched structure of 3-methylpentanal likely modifies its olfactory profile compared to its straight-chain isomers, potentially providing unique sensory characteristics. This structural specificity is particularly valuable in the creation of distinctive fragrance and flavor compositions.

Related Compounds and Derivatives

Structural Analogs

3-Methylpentanal belongs to a family of branched aldehydes, each with distinctive properties and applications. Understanding its relationship to structural analogs provides context for its chemical behavior and potential applications.

Table 6.1: Structural Analogs of 3-Methylpentanal

CompoundStructureRelationship to 3-Methylpentanal
PentanalCH3(CH2)3CHOStraight-chain analog without methyl branch
2-MethylpentanalCH3CH(CH3)(CH2)2CHOIsomer with methyl branch at position 2
4-Methylpentanal(CH3)2CHCH2CH2CHOIsomer with methyl branch at position 4
HexanalCH3(CH2)4CHOStraight-chain homolog with six carbons

According to PubChem data, 3-methylpentanal is related to several compounds with similar structures. The database indicates that compounds with the same parent structure and connectivity count number nine, while those with exact structural matches count six . These relationships highlight the diversity of branched aldehydes and their structural variations.

Derivatives and Transformed Products

The reactivity of 3-methylpentanal enables the production of various derivatives with modified properties and applications. These derivatives expand the utility of the base compound and provide access to a broader range of functional groups and structures.

Key derivatives include:

  • 3-Methylpentanol: The corresponding alcohol produced by reduction of the aldehyde group.

  • 3-Methylpentanoic acid: The carboxylic acid resulting from oxidation of the aldehyde.

  • 3-Methylpentanal dimethyl acetal: Formed by reaction with methanol under acidic conditions.

  • 3-Methylpentyl esters: Produced from 3-methylpentanol and various carboxylic acids.

Each of these derivatives possesses distinct properties and applications, extending the utility of the 3-methylpentanal structural framework across multiple chemical contexts.

##, Studies, and Safety Considerations

Analytical Methods and Characterization

Spectroscopic Analysis

Spectroscopic techniques provide valuable tools for the identification and characterization of 3-methylpentanal. These methods enable confirmation of structure, assessment of purity, and monitoring of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information through characteristic signals. For 3-methylpentanal, the 1H NMR spectrum would typically show:

  • A distinctive aldehyde proton signal (CHO) at approximately 9.5-10.0 ppm

  • Signals corresponding to the methyl groups at the branching point

  • Complex patterns for the methylene protons in the carbon chain

Infrared (IR) spectroscopy reveals functional group information, with the carbonyl group of 3-methylpentanal producing a strong absorption band at approximately 1720-1740 cm-1, characteristic of aldehydes.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that assist in structural elucidation. The molecular ion peak at m/z 100 corresponds to the molecular weight of 3-methylpentanal, with fragment ions providing additional structural confirmation.

Chromatographic Methods

Chromatographic techniques enable separation, identification, and quantification of 3-methylpentanal in mixtures. These methods are particularly valuable for purity assessment and reaction monitoring.

Gas Chromatography (GC) is especially suitable for volatile compounds like 3-methylpentanal. The compound's moderate boiling point and volatility make it amenable to GC analysis, with detection typically achieved through Flame Ionization Detection (FID) or Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) may also be employed, particularly for analysis of reaction mixtures containing 3-methylpentanal and its derivatives or transformation products. UV detection at wavelengths appropriate for the carbonyl chromophore (typically around 280-300 nm) can be utilized for quantification.

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